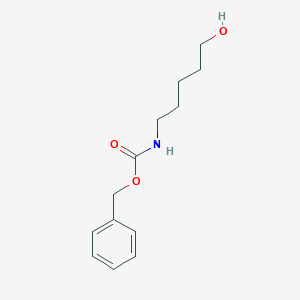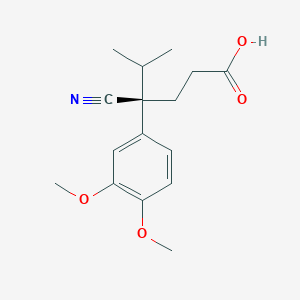
Benzyl N-(5-hydroxypentyl)carbamate
Vue d'ensemble
Description
Benzyl N-(5-hydroxypentyl)carbamate is a chemical compound with the molecular formula C13H19NO3 . It contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl N-(5-hydroxypentyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and it avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of Benzyl N-(5-hydroxypentyl)carbamate is characterized by a molecular weight of 237.29 g/mol . The compound has a total of 17 heavy atoms . The InChI code for this compound isInChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) . Physical And Chemical Properties Analysis
Benzyl N-(5-hydroxypentyl)carbamate has a molecular weight of 237.29 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 8 rotatable bonds .Applications De Recherche Scientifique
Antitubercular Agents
Benzyl (5-hydroxypentyl)carbamate has been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This makes it a potential candidate for the development of new antitubercular agents .
DNA Repair
This compound is capable of repairing damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone . This property could be useful in the development of treatments for diseases caused by DNA damage .
Inhibition of Cell Proliferation
Benzyl (5-hydroxypentyl)carbamate can bind to DNA ligands and inhibit cell proliferation in resistant cell lines . This suggests potential applications in cancer treatment .
Synthesis of Pharmaceuticals
5-Amino-N-benzyloxycarbonylpentanol serves as a crucial intermediate in the synthesis of various pharmaceuticals . It has played a significant role in the synthesis of drugs like naproxen (an anti-inflammatory), dacarbazine (an anti-tumor medication), and sertraline (an anti-depressant) .
Peptide and Polymer Synthesis
This compound finds utility in the creation of peptides, polymers, and other compounds . It acts as a nucleophile while enzymes facilitate the reaction .
Investigation of Enzyme-Catalyzed Reactions
5-Amino-N-benzyloxycarbonylpentanol has been utilized in scientific research to investigate enzyme-catalyzed reactions . Through these studies, the compound’s mechanism of action has yet to be fully unraveled .
Biomass-Derived Dihydropyran Reductive Amination
A highly efficient and green process was developed for the synthesis of useful 5-amino-1-pentanol (5-AP) from biomass-derived dihydropyran by coupling the in situ generation of 5-hydroxypentanal (5-HP, via the ring-opening tautomerization of 2-hydroxytetrahydropyran (2-HTHP)) and its reductive amination over supported Ni catalysts .
Toxicity and DNA Damage
While Benzyl (5-hydroxypentyl)carbamate has several beneficial properties, it is also toxic to cells and can cause DNA damage and strand breakage . This highlights the need for careful handling and further research into mitigating these effects .
Safety and Hazards
The safety data sheet for Benzyl N-(5-hydroxypentyl)carbamate indicates that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Orientations Futures
Carbamates, including Benzyl N-(5-hydroxypentyl)carbamate, have received much attention in recent years and have an important role in modern drug discovery and medicinal chemistry . They have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that they could be potential candidates for the development of new antitubercular agents .
Mécanisme D'action
Target of Action
Benzyl (5-hydroxypentyl)carbamate, also known as Benzyl N-(5-hydroxypentyl)carbamate or 5-Amino-N-benzyloxycarbonylpentanol, primarily targets DNA . It binds to the 5’-hydroxyl group on the sugar backbone of DNA .
Mode of Action
The compound acts as a linker that can repair damaged DNA . It binds to DNA ligands, which can inhibit cell proliferation in resistant cell lines . It is also toxic to cells and can cause dna damage and strand breakage .
Biochemical Pathways
It is postulated that it acts as a catalyst inester hydrolysis and may serve as a substrate for specific enzymes . In the context of peptide and polymer synthesis, this compound acts as a nucleophile while enzymes facilitate the reaction .
Pharmacokinetics
Its molecular weight of237.3 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The result of the compound’s action is the potential repair of damaged DNA . It can also cause dna damage and strand breakage . It can inhibit cell proliferation in resistant cell lines , indicating potential anti-cancer properties.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability
Propriétés
IUPAC Name |
benzyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYHFWLYLHCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399033 | |
| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(5-hydroxypentyl)carbamate | |
CAS RN |
87905-98-4 | |
| Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Z-Amino)-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)




